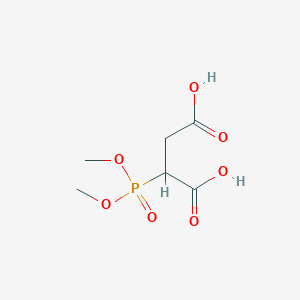
2-Phenyl-2H-1,3-benzodioxole-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2H-1,3-benzodioxole-2-peroxol is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a peroxol group attached to a benzodioxole ring, which is further substituted with a phenyl group. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-1,3-benzodioxole-2-peroxol typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The peroxol group can be introduced through a series of oxidation reactions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2H-1,3-benzodioxole-2-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2H-1,3-benzodioxole-2-peroxol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-2H-1,3-benzodioxole-2-peroxol involves its interaction with various molecular targets and pathways. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to the inhibition of enzymes and disruption of cellular processes . Additionally, the compound’s structure allows it to interact with specific receptors and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with similar structural features but different functional groups.
1,3-Benzodioxole: A parent compound of the benzodioxole family with a simpler structure.
Benzodioxole derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
2-Phenyl-2H-1,3-benzodioxole-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to generate ROS and interact with specific molecular targets sets it apart from other benzodioxole derivatives.
Eigenschaften
| 95038-27-0 | |
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-hydroperoxy-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H10O4/c14-17-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-13/h1-9,14H |
InChI-Schlüssel |
UXYAZBPCLYNDKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3O2)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)


![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
